N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester
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Overview
Description
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester is a chemical compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the field of proteomics research .
Preparation Methods
The synthesis of N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester involves several steps. One common method includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This process typically involves the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step
Chemical Reactions Analysis
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include diethanolamine, N-methyl diethanolamine, and N-phenyl diethanolamine . These reagents help stabilize the boronic acids and facilitate the incorporation of 2-pyridyl moieties into heterobiaryls . Major products formed from these reactions include various substituted biaryls and other complex organic molecules .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules . In biology, it plays a role in proteomics research, helping to identify and quantify proteins in various biological samples . In medicine, while not used directly for therapeutic purposes, it aids in the development of new drugs and therapeutic agents by serving as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester involves its role as an intermediate in chemical reactions. It interacts with various molecular targets and pathways, particularly those involved in the synthesis of complex organic molecules. The compound’s structure allows it to participate in a variety of chemical reactions, facilitating the formation of new bonds and the creation of more complex structures.
Comparison with Similar Compounds
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester can be compared to other similar compounds, such as other boronic esters and carbohydrate derivatives . These compounds share similar chemical properties and are often used in similar research applications. this compound is unique in its specific structure and the particular reactions it undergoes . Similar compounds include phenylboronic esters and other boronic acid derivatives .
Properties
IUPAC Name |
benzyl N-[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c21-12-19(20-18(22)23-11-15-7-3-1-4-8-15)13-24-17(25-14-19)16-9-5-2-6-10-16/h1-10,17,21H,11-14H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJWQHJUZSDEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CO)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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